An In-depth Technical Guide to (S)-1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride: A Chiral Building Block for Advanced Drug Discovery
An In-depth Technical Guide to (S)-1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride: A Chiral Building Block for Advanced Drug Discovery
Introduction: The Strategic Importance of Chiral Amines in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the demand for structurally complex and stereochemically pure molecules is insatiable. Chiral amines, in particular, represent a cornerstone of medicinal chemistry, serving as pivotal building blocks for a vast array of biologically active compounds.[1][2] The inherent chirality of biological targets necessitates a precise three-dimensional arrangement of interacting pharmacophores, making the stereochemical purity of synthetic intermediates a critical determinant of a drug candidate's efficacy and safety. (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a prime example of such a crucial chiral building block, offering a unique combination of stereochemical definition and versatile chemical reactivity. Its substituted phenyl ring provides a scaffold for fine-tuning electronic and lipophilic properties, while the primary amine serves as a handle for the construction of more complex molecular architectures. This guide provides an in-depth technical overview of the chemical properties, synthesis, and applications of (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical and Structural Characteristics
(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a white to off-white solid, typically supplied as a crystalline powder.[3] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.[4]
| Property | Value | Source |
| Chemical Formula | C₈H₁₀Cl₂FN | [5] |
| Molecular Weight | 210.08 g/mol | [5] |
| Appearance | White to off-white solid | [3] |
| Storage | Sealed in dry, Room Temperature | [3][6] |
| CAS Number | 1998701-29-3 | [5] |
Note: Experimentally determined values for melting point, boiling point, and specific solubility are not consistently reported in publicly available literature and should be determined empirically for specific applications.
Structural Elucidation and Spectroscopic Data
The structural integrity and purity of (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride are paramount for its successful application in synthesis. While specific spectra are often proprietary to suppliers, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is used for its characterization. Chemical suppliers like BLDpharm and Fluorochem indicate the availability of such data upon request.[2][5]
Expected Spectroscopic Features:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the amine, and the methyl protons. The aromatic region will display complex splitting patterns due to the chloro and fluoro substituents. The chiral center will influence the magnetic environment of the neighboring protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, with the chemical shifts influenced by the electronegativity of the chlorine and fluorine atoms.
-
IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine hydrochloride, C-H stretching of the aromatic and aliphatic groups, and C-Cl and C-F stretching vibrations.
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the free base (173.61 g/mol ) and provide fragmentation patterns useful for structural confirmation.[7]
Synthesis and Manufacturing
The synthesis of chiral amines such as (S)-1-(3-Chloro-5-fluorophenyl)ethanamine typically involves asymmetric synthesis or resolution of a racemic mixture. A common and efficient method for the synthesis of chiral amines is the reductive amination of a corresponding ketone.[8][9]
Conceptual Synthetic Pathway: Asymmetric Reductive Amination
The synthesis of (S)-1-(3-Chloro-5-fluorophenyl)ethanamine can be conceptually approached through the asymmetric reductive amination of 3-chloro-5-fluoroacetophenone. This process involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then stereoselectively reduced to the desired (S)-enantiomer using a chiral catalyst or reagent.
Caption: Conceptual synthetic pathway for (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride.
Applications in Drug Discovery: A Key Building Block for a TRPM5 Agonist
A significant and well-documented application of (S)-1-(3-Chloro-5-fluorophenyl)ethanamine is in the synthesis of potent and selective agonists of the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel.[10][11] TRPM5 is a calcium-activated cation channel involved in various physiological processes, and its modulation is a promising therapeutic strategy for gastrointestinal disorders.[10][12]
In a notable study published in Bioorganic & Medicinal Chemistry, researchers detailed the discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective TRPM5 agonist.[10] The synthesis of this complex molecule utilized (S)-1-(3-Chloro-5-fluorophenyl)ethanamine as a key chiral starting material.
Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative
The following is a representative experimental protocol adapted from the principles of isoquinoline synthesis, illustrating the use of (S)-1-(3-Chloro-5-fluorophenyl)ethanamine in a Pictet-Spengler type reaction.
Step 1: Imine Formation
-
To a solution of (S)-1-(3-Chloro-5-fluorophenyl)ethanamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) is added an appropriate aldehyde partner (1.0-1.2 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
Step 2: Cyclization (Pictet-Spengler Reaction)
-
To the solution containing the in-situ generated imine, a Lewis acid or protic acid catalyst (e.g., trifluoroacetic acid or a Lewis acid such as BF₃·OEt₂) is added.
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates, for 12-24 hours.
-
Upon completion, the reaction is quenched by the addition of a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired tetrahydroisoquinoline derivative.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents are chosen to avoid interference with the imine formation and the Lewis acid catalyst.
-
Catalyst: The acid catalyst is crucial for activating the aromatic ring towards electrophilic attack by the iminium ion, thereby facilitating the cyclization.
-
Workup: The basic workup neutralizes the acid catalyst and removes any acidic byproducts.
Caption: Experimental workflow for the synthesis of a tetrahydroisoquinoline derivative.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride.
Hazard Identification:
-
Harmful if swallowed. [3]
-
Causes skin irritation. [3]
-
Causes serious eye irritation. [3]
-
May cause respiratory irritation. [3]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.[3][6]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its defined stereochemistry and the presence of a reactive primary amine on a substituted phenyl ring make it an attractive starting material for drug discovery programs. The successful application of this compound in the synthesis of a potent TRPM5 agonist underscores its importance in the development of novel therapeutics. Researchers and scientists utilizing this compound should adhere to the safety and handling guidelines outlined in this guide and consult the primary literature for detailed experimental protocols relevant to their specific synthetic targets.
References
- Gomm et al. Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society.
- Barilli, A. et al. From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents. Journal of Medicinal Chemistry, 2021.
- Sabat, M. et al. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & Medicinal Chemistry, 2022.
-
Sabat, M. et al. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. PubMed, 2022. [Link]
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Lead Sciences. (S)-1-(3-Chloro-5-fluorophenyl)ethanamine. [Link]
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Appchem. 1-(3-CHLORO-5-FLUOROPYRIDIN-2-YL)ETHANAMINE HYDROCHLORIDE. [Link]
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Evotec. The Discovery of (1R, 3R)-1-(3-Chloro-5-Fluorophenyl)-3-(Hydroxymethyl)-1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
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Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]
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YouTube. Reductive Amination. [Link]
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PubChem. (R)-1-(3-Chloro-5-fluorophenyl)ethanamine. [Link]
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